molecular formula C24H18Br2N2O3 B11547169 N'-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide

Cat. No.: B11547169
M. Wt: 542.2 g/mol
InChI Key: MOUMEDQSODUSMT-UVHMKAGCSA-N
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Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,6-DIBROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,6-DIBROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves a condensation reaction between anthracene-9-carbaldehyde and 2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,6-DIBROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The dibromo-methoxyphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,6-DIBROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.

    Medicine: Studied for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,6-DIBROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with molecular targets through its Schiff base and anthracene moieties. The Schiff base can coordinate with metal ions, forming stable complexes that can interact with biological molecules. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer activity. Additionally, the dibromo-methoxyphenoxy group can enhance the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-N4-phenylbenzene-1,4-diamine: Similar Schiff base with a phenylbenzene moiety.

    9-(4-phenyl)anthracene: Anthracene derivative with a phenyl group.

    9-(4-phenylethynyl)-anthracene: Anthracene derivative with a phenylethynyl group.

Uniqueness

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,6-DIBROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both the anthracene and dibromo-methoxyphenoxy groups

Properties

Molecular Formula

C24H18Br2N2O3

Molecular Weight

542.2 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(2,6-dibromo-4-methoxyphenoxy)acetamide

InChI

InChI=1S/C24H18Br2N2O3/c1-30-17-11-21(25)24(22(26)12-17)31-14-23(29)28-27-13-20-18-8-4-2-6-15(18)10-16-7-3-5-9-19(16)20/h2-13H,14H2,1H3,(H,28,29)/b27-13+

InChI Key

MOUMEDQSODUSMT-UVHMKAGCSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)Br

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)Br

Origin of Product

United States

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